molecular formula C16H23N3O2 B6765036 N-(1-pyridin-4-ylpropan-2-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide

N-(1-pyridin-4-ylpropan-2-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide

Cat. No.: B6765036
M. Wt: 289.37 g/mol
InChI Key: ZKRCQFYIJSABMG-UHFFFAOYSA-N
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Description

N-(1-pyridin-4-ylpropan-2-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a pyridine ring, a spirocyclic nonane ring system, and a carboxamide functional group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1-pyridin-4-ylpropan-2-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-13(10-14-2-6-17-7-3-14)18-15(20)19-8-9-21-12-16(11-19)4-5-16/h2-3,6-7,13H,4-5,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRCQFYIJSABMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC=C1)NC(=O)N2CCOCC3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-4-ylpropan-2-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Spirocyclic Core: The spirocyclic nonane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diamine, under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the spirocyclic core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-pyridin-4-ylpropan-2-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure may impart unique biological activities, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic applications include its use as a lead compound in the development of drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a promising candidate for further pharmacological studies.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also find applications in the design of catalysts or other functional materials.

Mechanism of Action

The mechanism of action of N-(1-pyridin-4-ylpropan-2-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pyridine ring can participate in π-π interactions, while the carboxamide group can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-pyridin-4-ylpropan-2-yl)-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide: can be compared with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines.

    Pyridine derivatives: Compounds like 4-aminopyridine and 4-pyridinecarboxamide share the pyridine moiety but differ in their overall structure and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic core with a pyridine ring and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

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